molecular formula C9H19ClN2 B14782417 2,8-diazaspiro[5.5]undecane;hydrochloride CAS No. 1203681-46-2

2,8-diazaspiro[5.5]undecane;hydrochloride

Cat. No.: B14782417
CAS No.: 1203681-46-2
M. Wt: 190.71 g/mol
InChI Key: ABQIHOAAYNEJMY-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecane;hydrochloride is a spirocyclic compound characterized by a unique structural feature where two nitrogen atoms are incorporated into a spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-diazaspiro[5.5]undecane;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This could include the use of more efficient catalysts and reaction conditions, as well as scaling up the reactions to industrial levels .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Properties

CAS No.

1203681-46-2

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

2,8-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;/h10-11H,1-8H2;1H

InChI Key

ABQIHOAAYNEJMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCNC2)CNC1.Cl

Origin of Product

United States

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